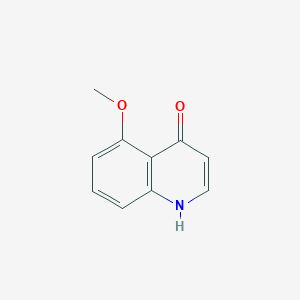

5-Methoxyquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGXDLPJGJQNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635122 | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-43-6 | |

| Record name | 5-Methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxyquinolin-4-ol: A Core Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core basic properties of 5-Methoxyquinolin-4-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages data from closely related analogues and general principles of quinolin-4-ol chemistry to provide a foundational resource for research and development activities.

Physicochemical Properties

The quinoline scaffold is a key feature in numerous pharmaceuticals and bioactive molecules. The introduction of a methoxy group at the 5-position and a hydroxyl group at the 4-position of the quinoline ring system results in this compound, a compound with potential for further chemical exploration. While specific experimental data for this compound is scarce, the following table summarizes key physicochemical properties, drawing upon data from its isomers and the parent quinolin-4-one structure to provide estimated values.

| Property | Value (this compound) | Notes and Comparative Data for Isomers |

| Molecular Formula | C₁₀H₉NO₂ | Consistent for all methoxyquinolin-4-ol isomers. |

| Molecular Weight | 175.18 g/mol | Consistent for all methoxyquinolin-4-ol isomers. |

| CAS Number | 1466525-83-6 | |

| Melting Point (°C) | Not available | 7-Methoxyquinolin-4-ol: 75-77 °C.[1] |

| Boiling Point (°C) | Not available | 7-Methoxyquinolin-4-ol: 351.8 ± 22.0 °C (Predicted).[1] |

| Solubility | Not available | 7-Methoxyquinolin-4-ol is soluble in Methanol.[1] Generally, quinolin-4-ols exhibit limited solubility in water and better solubility in organic solvents. |

| pKa | Not available | 7-Methoxyquinolin-4-ol: 4.16 ± 0.40 (Predicted).[1] The pKa is influenced by the position of the methoxy group. |

Synthesis of Methoxyquinolin-4-ols: A General Protocol

The most common and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. The following is a general protocol that can be adapted for the synthesis of this compound using 3-methoxyaniline and a suitable β-ketoester like ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach-Knorr Synthesis

Materials:

-

3-Methoxyaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

-

Ethanol

-

Catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) solution

Procedure:

-

Condensation:

-

In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure to obtain the crude intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate.

-

-

Cyclization:

-

Add the crude intermediate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Dilute the cooled mixture with a suitable organic solvent like diethyl ether or hexane to precipitate the product.

-

Collect the solid product by filtration and wash with the same solvent to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of quinolin-4-ol derivatives.

References

5-Methoxyquinolin-4-ol chemical structure and CAS number

This technical guide provides a comprehensive overview of 5-Methoxyquinolin-4-ol, including its chemical structure, identifiers, and relevant, albeit limited, technical data. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of quinoline derivatives.

Chemical Structure and Identification

This compound is a heterocyclic organic compound belonging to the quinoline family. The presence of a methoxy group at the 5th position and a hydroxyl group at the 4th position of the quinoline ring defines its specific structure and chemical properties.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 1466525-83-6 |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not widely available in the public domain. The following table includes computed properties for the closely related isomer, 7-Methoxyquinolin-4-ol, which can serve as a preliminary reference.

| Property | Value (for 7-Methoxyquinolin-4-ol) | Reference |

| Molecular Weight | 175.18 g/mol | [1] |

| XLogP3 | 0.6 | [1] |

| Exact Mass | 175.063328530 Da | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

Synthesis of Quinolone-4-ones: A General Approach

Generalized Experimental Protocol: Gould-Jacobs Reaction

This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.

Step 1: Condensation of Aniline and EMME

-

A mixture of the appropriately substituted aniline (e.g., 3-methoxyaniline for the synthesis of this compound) (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10 mmol) is heated at approximately 120°C for 1 hour.[4]

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid intermediate is washed with a non-polar solvent, such as n-hexane, and filtered to yield the diethyl anilinomethylenemalonate derivative.[4]

Step 2: Thermal Cyclization

-

The intermediate from Step 1 is dissolved in a high-boiling point solvent, such as diphenyl ether.[4]

-

A catalytic amount of an acid, for instance, 2-chlorobenzoic acid, may be added.[4]

-

The solution is heated to a high temperature (e.g., 250°C), potentially using microwave irradiation, for a period of 2 hours to induce cyclization.[4]

-

After cooling, the reaction mixture is treated with a non-polar solvent like n-hexane to precipitate the crude 4-hydroxyquinoline-3-carboxylate product.[4]

-

The solid is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Step 3: Hydrolysis and Decarboxylation (if necessary)

-

The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid.

-

Subsequent decarboxylation, often by heating, yields the final quinolin-4-one product.[3]

Generalized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of quinolin-4-one derivatives via the Gould-Jacobs pathway.

Caption: A generalized workflow for the synthesis of quinolin-4-one derivatives.

Biological Activity and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] For instance, some 8-methoxyquinoline derivatives have shown strong antifungal and antibacterial activities.[7] However, there is a notable lack of specific studies on the biological activity and associated signaling pathways of this compound.

Signaling Pathway Information

Extensive searches of scientific literature and databases did not yield any specific information regarding the signaling pathways modulated by this compound. Further research is required to elucidate its biological targets and mechanisms of action.

Caption: Current status of signaling pathway information for this compound.

Conclusion

This compound is a defined chemical entity with the CAS number 1466525-83-6. While general synthetic routes for the quinolin-4-one scaffold are well-established, specific experimental protocols and comprehensive characterization data for this particular derivative are scarce in publicly accessible resources. Furthermore, its biological activity and role in cellular signaling pathways remain to be investigated. This guide provides a foundation based on the available information for related compounds and highlights the need for further research to fully characterize this compound and explore its potential applications.

References

- 1. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Quinoline Scaffold as a Privileged Structure

An In-depth Technical Guide to the Quinoline Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone scaffold in medicinal chemistry.[1] Its structure, consisting of a benzene ring fused to a pyridine ring, provides a unique combination of rigidity, aromaticity, and the ability to participate in hydrogen bonding, making it an ideal framework for interacting with a wide array of biological targets.[2][3] This versatility has earned quinoline the designation of a "privileged scaffold," as its derivatives consistently demonstrate a broad spectrum of potent pharmacological activities.[4][5]

Historically, the quinoline core is found in the natural alkaloid quinine, the first effective treatment for malaria.[6] This discovery paved the way for the development of synthetic quinoline-based antimalarials like chloroquine and mefloquine.[7][8] Beyond infectious diseases, the quinoline moiety is integral to drugs targeting cancer, bacteria, fungi, and inflammation.[1][9] In oncology, quinoline derivatives have been successfully developed as kinase inhibitors and topoisomerase inhibitors, with numerous candidates in clinical trials.[10][11] The scaffold's synthetic tractability, allowing for functionalization at various positions, enables chemists to fine-tune the physicochemical and pharmacological properties of new chemical entities, optimizing their efficacy, selectivity, and pharmacokinetic profiles.[12] This guide provides a comprehensive overview of the quinoline scaffold, including quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key mechanisms and workflows.

Quantitative Biological Activity Data

The potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for enzymatic targets or their minimum inhibitory concentration (MIC) against microbial pathogens. The following tables summarize the reported activities of various quinoline derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 | [13] |

| Quinoline-Chalcone (12e) | HCT-116 (Colon) | 5.34 | [13] |

| Quinoline-Chalcone (12e) | MCF-7 (Breast) | 5.21 | [13] |

| 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 | [2] |

| Imidazo[4,5-c]quinoline (39) | (mTOR inhibition) | 1.4 | [2] |

| Imidazo[4,5-c]quinoline (39) | (PI3Kα inhibition) | 0.9 | [2] |

| 2-styrylquinoline (48) | (EGFR inhibition) | 2.23 | [2] |

| 2-styrylquinoline (49) | (EGFR inhibition) | 1.11 | [2] |

| 4-anilinoquinoline (16) | (PKN3 inhibition) | 0.014 | [14] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [15] |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [15] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 µg/mL | [16] |

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| Quinoline-Triazole Hybrid (137) | Pf3D7 (Chloroquine-Sensitive) | 0.17 | [17] |

| Quinoline-Triazole Hybrid (137) | PfW2 (Chloroquine-Resistant) | 0.20 | [17] |

| Chloroquine | Pf3D7 (Chloroquine-Sensitive) | 0.023 | [17] |

| Chloroquine | PfW2 (Chloroquine-Resistant) | 0.53 | [17] |

| Ferroquine-based Hybrid (30) | PfNF54 (Chloroquine-Sensitive) | 0.10 | [17] |

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

| Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolones | |||

| Ciprofloxacin | Escherichia coli | 0.013 - 1 | [18] |

| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | [18] |

| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [18] |

| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | [18] |

| Non-Fluoroquinolones | |||

| p-CF₃ substituted quinoline (4) | MRSA | 0.75 | [19] |

| p-CF₃ substituted quinoline (4) | VRE | 0.75 | [19] |

| p-isopropyl phenyl substituted quinoline (6) | MRSA | 1.5 | [19] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [20] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | [20] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the quinoline scaffold and for the evaluation of the cytotoxic activity of its derivatives.

Synthesis of the Quinoline Scaffold

Two of the most classical and robust methods for synthesizing the quinoline core are the Skraup and Friedländer syntheses.

Protocol 3.1.1: The Skraup Synthesis of Quinoline

The Skraup synthesis is a powerful method involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[21] This reaction is highly exothermic and requires careful control.[21]

-

Reagents:

-

Aniline (1.0 mole)

-

Glycerol (3.0 moles)

-

Nitrobenzene (0.4 mole, as oxidizing agent)

-

Concentrated Sulfuric Acid (100 ml)

-

Ferrous Sulfate Heptahydrate (10 g, as a moderator)[21]

-

-

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.[21]

-

Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The temperature will rise.

-

Add the ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.[21]

-

Gently heat the mixture in an oil bath. The reaction will become exothermic. If it becomes too vigorous, temporarily remove the heat source or cool the flask.[22]

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction is complete.[21]

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.

-

Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

-

Isolate the crude quinoline product via steam distillation. The quinoline and unreacted nitrobenzene will co-distill.[21]

-

Purification: Separate the organic layer from the distillate. Dry the crude quinoline over anhydrous potassium carbonate.

-

Purify the final product by distillation, collecting the fraction that boils at 235-237°C.[21]

-

Protocol 3.1.2: The Friedländer Synthesis of Substituted Quinolines

The Friedländer synthesis offers a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[4][10][23]

-

Reagents:

-

2-aminobenzaldehyde or appropriate 2-aminoaryl ketone (1 equivalent)

-

A carbonyl compound with an α-methylene group (e.g., acetaldehyde, acetone, ethyl acetoacetate) (1-1.2 equivalents)

-

Catalyst: Acid (e.g., p-toluenesulfonic acid) or Base (e.g., NaOH, KOH)

-

Solvent: Ethanol or an appropriate solvent for the reactants

-

-

Procedure:

-

Dissolve the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of the chosen acid or base to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure.

-

The crude residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure quinoline derivative.

-

Biological Evaluation: Cytotoxicity Assessment

The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of chemical compounds on cancer cell lines by measuring metabolic activity.[7][24]

Protocol 3.2.1: MTT Cytotoxicity Assay

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Quinoline test compounds, dissolved in DMSO to make a stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., anhydrous DMSO, or 10% SDS in 0.01 M HCl)[7]

-

Sterile 96-well flat-bottom plates

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells (medium only).[15]

-

Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[1][13]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24]

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[24]

-

Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[25]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the samples spectrophotometrically at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to correct for background signals.[7][24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.[15]

-

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual summaries of complex biological pathways and experimental processes.

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases like EGFR and c-Met, thereby blocking downstream pro-survival signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2][9]

Mechanism of Action for Quinoline Antimalarials

Quinoline-containing antimalarials like chloroquine act during the blood stage of the parasite's life cycle. They accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uop.edu.pk [uop.edu.pk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ijmphs.com [ijmphs.com]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific physicochemical properties, detailed synthesis protocols, and biological activities of 5-Methoxyquinolin-4-ol is limited. This guide provides foundational information based on available data for the compound and general knowledge of related quinolin-4-one structures. Further experimental investigation is necessary to fully characterize this compound.

Core Compound Information

This compound is a heterocyclic organic compound belonging to the quinolin-4-one family. The presence of a methoxy group and a hydroxyl group suggests potential for hydrogen bonding and specific interactions in biological systems. Quinolin-4-one derivatives are known to exhibit a wide range of biological activities, making them of interest in medicinal chemistry and drug discovery.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1466525-83-6 | [1][2] |

| Molecular Formula | C10H9NO2 | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Purity | 95%-98% (as commercially available) | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Physicochemical Properties

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the searched literature. However, the synthesis of substituted quinolin-4-ones is well-established, with the Conrad-Limpach-Knorr synthesis being a common method.[3] This reaction typically involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization.[3]

For the synthesis of this compound, a plausible approach would involve the reaction of 3-methoxyaniline with an appropriate β-ketoester, such as ethyl malonate, followed by intramolecular cyclization. The general workflow for such a synthesis is depicted below.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of quinoline and quinolin-4-one derivatives is known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]

For instance, other methoxy-substituted compounds have been shown to interact with key cellular signaling pathways. Some methoxyisoflavones induce apoptosis in cancer cells by inhibiting the ERK and Akt signaling pathways.[5] Similarly, methoxy derivatives of resveratrol have demonstrated anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways.[6]

Given these precedents, it is plausible that this compound could exhibit biological activity through modulation of similar pathways. However, this remains speculative without direct experimental evidence.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Future Directions

To fully elucidate the potential of this compound for drug development, the following experimental investigations are imperative:

-

Physicochemical Characterization: Experimental determination of solubility in various solvents, melting point, pKa, and logP.

-

Synthesis and Optimization: Development and validation of a robust and scalable synthesis protocol.

-

Biological Screening: Comprehensive screening for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed studies to identify the specific molecular targets and signaling pathways involved.

This technical guide serves as a foundational resource for researchers interested in this compound. The lack of specific data highlights a clear opportunity for novel research to characterize this compound and explore its therapeutic potential.

References

- 1. This compound, CasNo.1466525-83-6 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. 1466525-83-6|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-4-ol is a heterocyclic organic compound belonging to the quinolin-4-one class. Derivatives of quinolin-4-one are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antibacterial, and antiviral agents.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies used to determine these properties and presents a framework for reporting the data.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following tables provide a template for presenting solubility data for this compound in various solvents and at different pH values.

Solubility in Common Solvents

The equilibrium solubility is typically determined using the shake-flask method at a controlled temperature.

Table 1: Hypothetical Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| DMSO | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

pH-Dependent Aqueous Solubility

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.

Table 2: Hypothetical Aqueous Solubility of this compound at Various pH Values at 37°C

| pH | Buffer System | Solubility (µg/mL) |

| 1.2 | SGF (Simulated Gastric Fluid) | Data not available |

| 4.5 | Acetate Buffer | Data not available |

| 6.8 | Phosphate Buffer | Data not available |

| 7.4 | SIF (Simulated Intestinal Fluid) | Data not available |

| 9.0 | Borate Buffer | Data not available |

Stability Data

Stability studies are essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under various stress conditions to accelerate the degradation process.[2][3]

Forced Degradation Studies

The following table summarizes the results of hypothetical forced degradation studies on this compound.

Table 3: Hypothetical Stability of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Major Degradants Formed |

| 0.1 M HCl (60°C) | 24 | Data not available | Data not available | Data not available |

| 0.1 M NaOH (60°C) | 24 | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT) | 24 | Data not available | Data not available | Data not available |

| Thermal (80°C) | 48 | Data not available | Data not available | Data not available |

| Photolytic (ICH Q1B) | 24 | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a compound in a given solvent at a specific temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours). The presence of excess solid should be visually confirmed.

-

Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways.[4]

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Solution Preparation: Solutions of this compound are prepared in suitable solvents.

-

Stress Application: The solutions are subjected to various stress conditions as outlined by ICH guidelines (Q1A/Q1B), including acidic, basic, oxidative, thermal, and photolytic stress.[2]

-

Time-Point Analysis: Aliquots are withdrawn at predetermined time intervals.

-

Chromatographic Analysis: The samples are analyzed using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

Data Evaluation: The percentage of the remaining parent compound and the formation of degradation products are quantified to determine the degradation profile and kinetics.

Potential Signaling Pathways

Quinolin-4-one derivatives have been investigated for their potential to interact with various biological targets. The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the activity of related compounds.

Inhibition of VEGFR-2 Signaling

Some quinolin-4-one derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5]

Caption: Potential Inhibition of the VEGFR-2 Signaling Pathway.

Inhibition of PDE5 Signaling

Certain quinoline derivatives have been identified as potent inhibitors of Phosphodiesterase 5 (PDE5), an enzyme involved in the degradation of cyclic Guanosine Monophosphate (cGMP).[6]

Caption: Potential Inhibition of the PDE5 Signaling Pathway.

Conclusion

While specific experimental data for this compound is currently limited, this guide provides a robust framework for the systematic evaluation of its solubility and stability. The outlined experimental protocols and data presentation formats are essential for the rigorous characterization of this and other novel chemical entities in the drug discovery and development pipeline. Further research is warranted to elucidate the precise physicochemical properties and biological activities of this compound.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 5-Methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of their pharmacological profiles. 5-Methoxyquinolin-4-ol, in particular, represents a promising but under-characterized molecule. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, alongside generalized experimental protocols for its synthesis and characterization. Due to the current absence of published experimental spectra for this compound, this document leverages data from structurally related analogs and foundational spectroscopic principles to serve as a valuable resource for researchers in drug discovery and development.

Predicted Spectroscopic Data

The following sections and tables outline the anticipated spectroscopic characteristics of this compound. These predictions are derived from the known spectral properties of the quinolin-4-ol core and the influence of a methoxy group at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3]

¹H NMR (Proton NMR):

The expected ¹H NMR spectrum would likely be recorded in a solvent such as DMSO-d₆ to ensure the solubility of the quinolinol. The signals would correspond to the aromatic protons of the quinoline ring system and the methoxy group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 - 12.5 | br s | - | -OH (hydroxyl) |

| ~8.0 - 8.2 | d | ~4.5 - 5.5 | H-2 |

| ~7.5 - 7.7 | t | ~7.5 - 8.5 | H-7 |

| ~7.2 - 7.4 | d | ~7.5 - 8.5 | H-8 |

| ~6.8 - 7.0 | d | ~7.5 - 8.5 | H-6 |

| ~6.0 - 6.2 | d | ~4.5 - 5.5 | H-3 |

| ~3.9 - 4.1 | s | - | -OCH₃ (methoxy) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet of the hydroxyl proton is exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Quaternary carbons, those without attached protons, typically show weaker signals.[4]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C-4 |

| ~155 - 160 | C-5 |

| ~145 - 150 | C-8a |

| ~140 - 145 | C-2 |

| ~130 - 135 | C-7 |

| ~120 - 125 | C-4a |

| ~110 - 115 | C-8 |

| ~105 - 110 | C-3 |

| ~100 - 105 | C-6 |

| ~55 - 60 | -OCH₃ |

Note: Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (methoxy) |

| 1650 - 1630 | Strong | C=O stretch (keto tautomer) |

| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1280 - 1240 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| ~175 | [M]⁺ (Molecular ion) |

| ~160 | [M - CH₃]⁺ (Loss of a methyl radical) |

| ~147 | [M - CO]⁺ (Loss of carbon monoxide) |

| ~132 | [M - CO - CH₃]⁺ (Subsequent loss of methyl) |

| ~119 | [M - 2CO]⁺ or further fragmentation |

Note: The fragmentation pattern of quinoline alkaloids can be complex and may involve rearrangements. The loss of a methyl radical from the methoxy group and the loss of carbon monoxide are common fragmentation pathways for such structures.[5][6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Conrad-Limpach Reaction

A common and effective method for synthesizing 2- and 4-quinolinols is the Conrad-Limpach reaction.[3]

-

Step 1: Condensation. To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added. The mixture is stirred at reflux for 2-4 hours, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl (3-methoxyphenylamino)malonate.

-

Step 2: Cyclization. The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is heated to approximately 250 °C for 30-60 minutes. The reaction is monitored by TLC.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The exact mass and fragmentation pattern are determined using a high-resolution mass spectrometer, with electrospray ionization (ESI) being a common technique for such compounds.[5]

Visualizations

General Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinolinol derivative like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a quinolinol derivative.

Conclusion

While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust, predictive overview of its key spectroscopic features. The tabulated data and generalized protocols offer a solid foundation for researchers aiming to synthesize, identify, and further investigate this and related quinolinol compounds. The provided workflow visualization further clarifies the logical progression from synthesis to structural confirmation, which is central to the advancement of new therapeutic agents.

References

- 1. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Potential Research Areas for 5-Methoxyquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this class, quinolin-4-one derivatives have garnered significant attention. This technical guide focuses on 5-Methoxyquinolin-4-ol, a specific derivative with potential for further investigation in drug discovery and development. Due to the limited publicly available data on this exact compound, this guide will leverage information on structurally related analogs to propose potential research avenues and provide standardized experimental protocols for its evaluation.

Synthesis of this compound

The synthesis of this compound can be approached using established methods for quinolin-4-one synthesis. The Conrad-Limpach-Knorr synthesis is a widely adopted and reliable method for preparing 4-hydroxyquinolines. This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization. For the synthesis of this compound, the logical precursors would be 3-methoxyaniline and an appropriate β-ketoester like ethyl acetoacetate.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Conrad-Limpach-Knorr Synthesis (Adapted)

Materials:

-

3-Methoxyaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A or mineral oil)

-

Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation:

-

In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and ethyl acetoacetate.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at 140-150°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Allow the mixture to cool to room temperature. The resulting product is the intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. This intermediate can often be used in the next step without further purification.

-

-

Thermal Cyclization:

-

In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat the high-boiling point solvent to approximately 250°C.

-

Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Ethanol will distill off during the addition.

-

After the addition is complete, maintain the reaction mixture at 250°C for an additional 30-60 minutes.

-

Allow the reaction mixture to cool to below 100°C.

-

Pour the cooled mixture into a non-polar solvent like hexanes or petroleum ether to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.

-

-

Purification:

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Wash the basic solution with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid until the product precipitates.

-

Collect the purified this compound by vacuum filtration, wash with deionized water until the washings are neutral, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Potential Research Areas and Biological Activities

Based on the known biological activities of structurally similar quinoline derivatives, several key research areas are proposed for this compound.

Anticancer Activity

The quinolin-4-one scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have been shown to target various cellular pathways involved in cancer progression.

Potential Targets and Mechanisms:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers.

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline-based compounds have been shown to inhibit key components of this pathway.[1][2]

-

Induction of Apoptosis: Quinoline derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.

Proposed Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for evaluating the anticancer potential of this compound.

Quantitative Data from Related Compounds (for reference):

| Compound Class | Cell Line | Assay | IC50 (µM) |

| 5-Methoxyquinoline Derivative | HCT15 (Colon Cancer) | Cell Viability | 5.6[3] |

| 5-Methoxyquinoline Derivative | MDA-MB-231 (Breast Cancer) | Cell Viability | 2.45[3] |

| 8-Methoxy-indoloquinoline | HCT116 (Colon Cancer) | Cell Viability | 0.33[1] |

Experimental Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.[4]

Neuroprotective Activity

Neurodegenerative diseases are a growing health concern, and there is a critical need for new neuroprotective agents. Certain flavonoids and related heterocyclic compounds have shown promise in this area.

Potential Mechanisms:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The quinoline scaffold may possess antioxidant properties.

-

Inhibition of Parthanatos: Parthanatos is a form of programmed cell death mediated by the overactivation of PARP-1, which is implicated in neuronal death in conditions like stroke and Parkinson's disease. Some methoxy-substituted flavonoids have been identified as inhibitors of this pathway.[5]

-

Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases.

Proposed Experimental Workflow for Neuroprotection Assays:

Caption: Workflow for assessing the neuroprotective effects of this compound.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general procedure for assessing the neuroprotective effects of a compound against an oxidative insult in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or glutamate)

-

96-well plates

-

MTT solution

-

Solubilization solution

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in the appropriate medium and maintain them at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., H₂O₂ to a final concentration of 100-200 µM) to the wells.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Assessment of Cell Viability: Perform an MTT assay as described in the anticancer activity section to determine the extent of neuroprotection.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. The quinoline core is present in some anti-inflammatory drugs.

Potential Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound may inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Modulation of Inflammatory Signaling Pathways: The compound could potentially modulate key inflammatory signaling pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.[6][7]

Proposed Signaling Pathway for Anti-inflammatory Action:

Caption: Proposed inhibition of MAPK and NF-κB signaling by this compound.

Experimental Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol uses the Griess assay to measure the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

96-well plates

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Assay:

-

In a new 96-well plate, add 50 µL of the cell supernatant.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. The experimental protocols detailed in this guide provide a standardized framework for the systematic evaluation of this compound. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound using the methodologies outlined herein to fully elucidate its therapeutic potential and contribute to the growing body of knowledge on quinoline-based pharmacophores.

References

- 1. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]

- 2. [PDF] Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling | Semantic Scholar [semanticscholar.org]

- 3. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methoxy-Substituted Quinolines in Modern Drug Discovery: An In-depth Technical Guide

For Immediate Release

A Comprehensive Whitepaper on the Biological Significance and Therapeutic Potential of Methoxy-Substituted Quinolines for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the multifaceted biological significance of methoxy-substituted quinolines, a class of heterocyclic compounds that have emerged as privileged scaffolds in medicinal chemistry. The strategic incorporation of methoxy groups onto the quinoline core profoundly influences their physicochemical properties and biological activities, leading to a broad spectrum of therapeutic applications. This document provides a detailed exploration of their anticancer, antimalarial, antimicrobial, neuroprotective, and cardiovascular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Methoxy-substituted quinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively block downstream signaling, thereby inhibiting the formation of new blood vessels that supply tumors.[1]

Quantitative Data: Anticancer Activity of Methoxy-Substituted Quinolines

| Compound | Methoxy Position | Cancer Cell Line | Activity (IC50) | Reference |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | 6-OCH3 | T47D (Breast) | 16 ± 3 nM | [2] |

| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | LOX IMVI (Melanoma) | 0.116 µM | [3] |

| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | SR (Leukemia) | 0.133 µM | [3] |

| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | NCI-H226 (NSCLC) | 0.343 µM | [3] |

| 4-alkoxy-6,7-dimethoxy-2-arylquinoline (Compound 14m) | 6,7-diOCH3 | COLO205 (Colon) | 0.401 µM | [3] |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | 5-OCH3 | EZH2 Inhibition | 1.2 µM | [4] |

| Quinoline 13 (a 2-arylquinoline) | Not specified | HeLa (Cervical) | 8.3 µM | [5] |

| 2-substituted-quinoxaline analogue (Compound 4e) | Methoxy group on phenyl substituent | MCF-7 (Breast) | 11.03 ± 1.047 µM | [6] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., T47D, MCF-7, HeLa)

-

Complete cell culture medium

-

Methoxy-substituted quinoline compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Signaling Pathway: VEGFR-2 Inhibition

Antimalarial Activity

Methoxy-substituted quinolines, particularly those with the methoxy group at the 6 or 8-position, have a long history as antimalarial agents, with primaquine being a notable example. These compounds are crucial for their activity against the persistent liver stages of Plasmodium vivax and Plasmodium ovale.

Quantitative Data: Antimalarial Activity of Methoxy-Substituted Quinolines

| Compound | Methoxy Position | Plasmodium Strain | Activity (IC50) | Reference |

| P4Q-158 (6-chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one) | 7-OCH3 | P. berghei (liver stage) | 3.07 nM | [10] |

| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline (2a) | 6-OCH3 | P. berghei (in vivo) | Active at 20 mg/kg | [12] |

| T3.5 (3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinone) | 6-OCH3 (on acridinone) | P. falciparum (Dd2) | 77.3 nM | [10] |

| T3.5 (3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinone) | 6-OCH3 (on acridinone) | P. falciparum (TM90-C2B) | 71.3 nM | [10] |

Experimental Protocol: In Vitro Antimalarial SYBR Green I-based Assay

This fluorescence-based assay measures the proliferation of Plasmodium falciparum in erythrocytes by quantifying the amount of parasite DNA.

Materials:

-

96-well microplates

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes

-

Complete RPMI 1640 medium

-

Methoxy-substituted quinoline compounds

-

SYBR Green I lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Drug Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.[13]

-

Parasite Inoculation: Add parasitized erythrocytes (0.5-1% parasitemia, 2% hematocrit) to each well.[13]

-

Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[13]

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature.[13]

-

Fluorescence Measurement: Read the fluorescence with excitation at ~485 nm and emission at ~530 nm.[13]

-

Data Analysis: Calculate the percentage of parasite growth inhibition compared to drug-free controls to determine the IC50 value.[13]

Antimicrobial Activity

Methoxy-substituted quinolines also exhibit a range of antimicrobial activities against various bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with other essential cellular processes.

Quantitative Data: Antimicrobial Activity of Methoxy-Substituted Quinolines

| Compound | Methoxy Position | Microorganism | Activity (MIC in µg/mL) | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | 7-OCH3 | E. coli | 7.81 | [14] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (3l) | 7-OCH3 | C. albicans | 31.125 | [14] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfadiazine) benzenesulfonamide (3d) | 7-OCH3 | E. coli | 31.25 | [14] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(guanidine) benzenesulfonamide (3c) | 7-OCH3 | E. coli | 62.50 | [14] |

| Quinoxaline derivative 2d | Methoxy group on phenyl substituent | E. coli | 8 | |

| Quinoxaline derivative 3c | Methoxy group on phenyl substituent | E. coli | 8 | |

| Pentacyclic quinoxaline 10 | Methoxy group on phenyl substituent | C. albicans | 16 | |

| Pentacyclic quinoxaline 10 | Methoxy group on phenyl substituent | A. flavus | 16 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Methoxy-substituted quinoline compounds

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. biologi.ub.ac.id [biologi.ub.ac.id]

- 3. orgsyn.org [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [nld.promega.com]

- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxyquinolin-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-4-ol is a heterocyclic organic compound belonging to the quinolone family. The quinolone scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous synthetic drugs with a wide range of biological activities. The presence of a methoxy group at the 5-position of the quinolin-4-ol core can significantly influence its physicochemical properties and biological activity, making it and its derivatives promising candidates for drug discovery and development.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and known and potential biological activities. It details experimental protocols for key synthetic and biological evaluation methods and explores the potential mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be estimated based on closely related analogs, such as 7-Methoxyquinolin-4-ol. These properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Source/Method |

| Molecular Formula | C₁₀H₉NO₂ | - |

| Molecular Weight | 175.18 g/mol | - |

| CAS Number | 1466525-83-6 | [1][2] |

| Appearance | Likely a solid, powder to crystal | Analogy |

| Melting Point | Not available | - |

| Boiling Point | ~351.8±22.0 °C | Predicted for 7-methoxy-4-quinolinol[3] |

| Density | ~1.258±0.06 g/cm³ | Predicted for 7-methoxy-4-quinolinol[3] |

| pKa | ~4.16±0.40 | Predicted for 7-methoxy-4-quinolinol[3] |

| LogP | ~0.6 | Predicted for 7-methoxy-4-quinolinol[4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Solubility | Soluble in methanol | Predicted for 7-methoxy-4-quinolinol[3] |

Synthesis of this compound

The most common and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis .[5][6][7][8] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, 3-methoxyaniline and a suitable β-ketoester, such as ethyl acetoacetate, would be the starting materials.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). The reaction can be performed neat or in a solvent like ethanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the enamine intermediate is complete, if a solvent was used, it can be removed under reduced pressure. The resulting intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Place the crude enamine intermediate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether.

-

Heat the mixture to approximately 250 °C.[5] This high temperature is crucial for the electrocyclic ring closure.

-

Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.

-

Allow the reaction mixture to cool to room temperature, which should cause the this compound product to precipitate.

-

Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Conrad-Limpach synthesis workflow for this compound.

Biological Activities and Known Derivatives

Quinolone derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] The specific activity is highly dependent on the substitution pattern on the quinolone ring.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinolone derivatives. The 5-hydroxy-7-methoxy-2-phenyl-4-quinolone, a compound with a similar substitution pattern, has shown significant antimitotic activity by inducing cell cycle arrest in the G2/M phase.[10] The presence of a 5-hydroxyl group and a 7-methoxy group were found to be essential for this activity.[10] While direct data for this compound is not available, it is plausible that it and its derivatives could exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of anticancer action for quinolones are believed to be inhibition of topoisomerases and protein kinases.[9][11]

Table 2: Anticancer Activity of Representative Quinolone Derivatives (IC₅₀ values in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-hydroxy-7-methoxy-2-phenyl-4-quinolone | K562 (Leukemia) | Not specified, but active | [10] |

| 2-(3-fluorophenyl)-5-hydroxy-7-methoxy-4-quinolone | K562 (Leukemia) | Most active in series | [10] |

| 4-Quinolone-3-carboxamide derivative | MDA-MB-231 (Breast) | Low µM range | [12] |

| 4-Quinolone-3-carboxamide derivative | MCF-7 (Breast) | 13.2 and 20.4 | [12] |

Antimicrobial Activity